![molecular formula C16H21N7O3S B2450420 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1169985-77-6](/img/structure/B2450420.png)
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N7O3S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Heterocyclic Compounds with Sulfonamido Moiety : A study explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents. These compounds demonstrated significant antibacterial activities, showcasing the potential of sulfonamide derivatives in medical applications (Azab, Youssef, & El-Bordany, 2013).
Sulfonamide-based Hybrid Compounds : Another research highlighted the importance of sulfonamides in pharmaceuticals, revealing their broad spectrum of pharmacological activities. Sulfonamide hybrids, incorporating various organic compounds, have shown a wide range of biological activities, indicating their versatility in drug development (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Selective Synthesis of Heterocyclic Sulfonamides : Research into efficient synthesis methods for heterocyclic sulfonamides and sulfonyl fluorides has been conducted, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives. This showcases the advancements in synthesis techniques, which can lead to the development of novel compounds with potential therapeutic applications (Tucker, Chenard, & Young, 2015).
Antimicrobial Activity of Pyrazolopyrimidines : A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidine compounds incorporating sulfone groups revealed that these derivatives possess significant antimicrobial activities. This highlights the potential of pyrazolopyrimidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Evaluation of Sulfonamides : The development of N-(guanidinyl)benzenesulfonamides with anticancer activities against breast cancer cell lines has been explored. This research underscores the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is involved in a variety of biological processes, including cell adhesion, migration, and signal transduction .
Mode of Action
The compound interacts with its target, the αvβ6 integrin, by binding to it with very high affinity . This binding can lead to changes in the conformation of the integrin, which can affect its function and result in downstream effects .
Biochemical Pathways
Given the role of αvβ6 integrin in cell adhesion and signal transduction, it is likely that the compound’s action could influence pathways related to these processes .
Pharmacokinetics
The compound has been found to have a long dissociation half-life of 7 hours, indicating that it remains bound to its target for a significant amount of time . It also has very high solubility in saline at pH 7, which suggests that it could be well-absorbed and distributed in the body . The pharmacokinetic properties of the compound are commensurate with inhaled dosing by nebulization .
Result of Action
Given its target and mode of action, it is likely that the compound could influence cell adhesion and signal transduction processes .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment could potentially affect the compound’s binding to its target .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c1-11-14(12(2)26-21-11)27(24,25)20-5-8-23-16-13(9-19-23)15(17-10-18-16)22-6-3-4-7-22/h9-10,20H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRYXBBIOBZINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
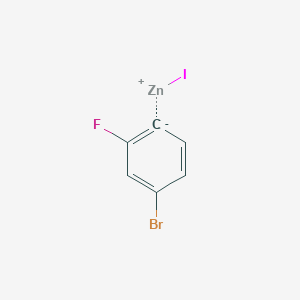

![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
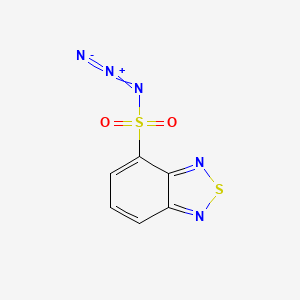
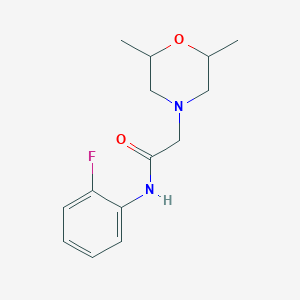
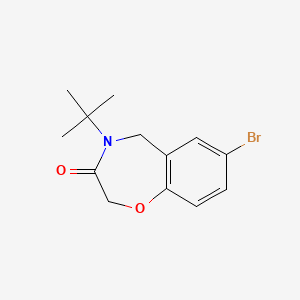
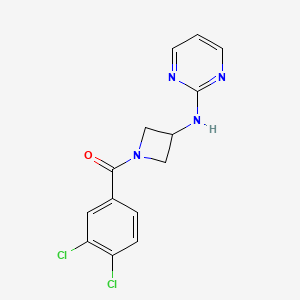
![4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine](/img/structure/B2450347.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2450348.png)
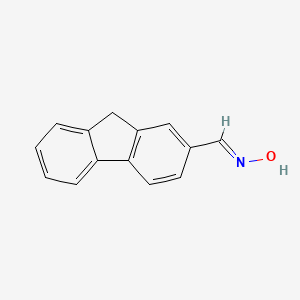
![1-[6-(4-FLUOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]-4-METHYLPIPERIDINE](/img/structure/B2450353.png)
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)
![2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2450360.png)
